Cas no 20989-17-7 ((S)-(+)-2-Phenylglycinol)

(S)-(+)-2-Phenylglycinol 化学的及び物理的性質
名前と識別子
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- (S)-(+)-2-Phenylglycinol
- L-2-phenylglycinol
- (S)-Phenylglycinol
- (S)-2-Amino-2-phenylethanol
- H-Phg-OL
- L-Phenylglycinol
- (2R)-2-amino-2-phenylethanol
- (2S)-2-amino-2-phenylethanol
- (S)-(+)-2-Amino-2-phenylethanol
- 2-amino-2-phenylethanol
- L(+)-alpha-Phenylglyci
- L-Phenylglycinol,[S]-2-Amino-2-phenylethanol
- R-Phenylglycinol
- L(+)-alpha-Phenylglycinol
- L-beta-Aminophenethyl alcohol
- (S)-2-Phenylglycinol
- h-phenylglycinol
- (2S)-2-Amino-2-Phenylethan-1-Ol
- (s)-(+)-phenylglycinol
- (S)-2-amino-2-phenylethan-1-ol
- s-phenylglycinol
- PubChem6080
- l-(+)-a-phenylglycinol
- 2-Amino-2-pheynlethanol
- L-(+)-2-Phenylglycinol
- (+)-2(S)-phenylglycinol
- KSC201Q4J
- (R)-(+)-2-Phenylglycinol
- (s)-phenyl glycinol
- SCHEMB
- L-(+)-ALPHA-PHENYLGLYCINOL
- H-L-PHG-OL
- D-2-PHENYLGLYCINOL
- AC-5680
- EN300-69298
- (1S)-1-Phenyl-2-hydroxyethylamine
- P1294
- HY-41414
- IJXJGQCXFSSHNL-MRVPVSSYSA-N
- BCP28531
- AKOS005259671
- (S)-(+)-2-Phenylglycinol, 98%
- AC-5679
- BP-12909
- DTXSID90943295
- AS-11864
- (S)-2-hydroxy-1-phenyl ethylamine
- MFCD00064404
- 20989-17-7
- (S)-(+)-2-phenyl glycinol
- CS-W008706
- AM20060812
- (S)-(+)-2-amino-2-phenylethan-1-ol
- Z1101444224
- (S)-1-phenyl-2-hydroxyethylamine
- Benzeneethanol, beta-amino-, (S)-
- AKOS006340202
- SCHEMBL101141
- Q-102725
- (S)-2-amino-2-phenyl-ethanol
- L-(+)- alpha -Phenylglycinol
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- MDL: MFCD00064404
- インチ: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
- InChIKey: IJXJGQCXFSSHNL-MRVPVSSYSA-N
- ほほえんだ: O([H])C([H])([H])[C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H]
- BRN: 3196190
計算された属性
- せいみつぶんしりょう: 137.084064g/mol
- ひょうめんでんか: 0
- XLogP3: 0.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 137.084064g/mol
- 単一同位体質量: 137.084064g/mol
- 水素結合トポロジー分子極性表面積: 46.2Ų
- 重原子数: 10
- 複雑さ: 89.3
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.0630 (rough estimate)
- ゆうかいてん: 75-78 °C (lit.)
- ふってん: 252.03°C (rough estimate)
- フラッシュポイント: 125.3℃
- 屈折率: 30 ° (C=1, EtOH)
- ようかいど: Soluble in Chloroform,Dichloromethane,Ethyl Acetate,DMSO,Acetone,etc.
- すいようせい: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.
- PSA: 46.25
- LogP: 1.37900
- ようかいせい: Soluble in chloroform, dimethylsulfoxide and methanol. Limited solubility in water.
- かんど: Air Sensitive
- 酸性度係数(pKa): 12.51±0.10(Predicted)
- ひせんこうど: -25.5 º (c=6, MeOH)
- 光学活性: [α]19/D +33°, c = 0.75 in 1 M HCl
(S)-(+)-2-Phenylglycinol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R34
- セキュリティの説明: S26;S36/37/39;S45
- 福カードFコード:2-10
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- リスク用語:R34
- セキュリティ用語:S26;S36/37/39;S45
(S)-(+)-2-Phenylglycinol 税関データ
- 税関コード:29052900
(S)-(+)-2-Phenylglycinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69298-0.1g |
(2S)-2-amino-2-phenylethan-1-ol |
20989-17-7 | 93% | 0.1g |
$19.0 | 2023-05-03 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692099451-5g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98%(GC) | 5g |
¥ 45.9 | 2024-07-19 | |
ChemScence | CS-W008706-1kg |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 99.38% | 1kg |
$297.0 | 2022-04-27 | |
Enamine | EN300-69298-10.0g |
(2S)-2-amino-2-phenylethan-1-ol |
20989-17-7 | 93% | 10g |
$32.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P020R-100g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 100g |
¥376.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P020R-5g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 5g |
¥56.0 | 2022-05-30 | |
eNovation Chemicals LLC | D402476-2kg |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 98% | 2kg |
$1800 | 2024-06-05 | |
abcr | AB168529-10 g |
(S)-2-Phenylglycinol, 97%; . |
20989-17-7 | 97% | 10g |
€65.50 | 2021-09-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28620-25g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 25g |
¥56.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28620-500g |
(S)-(+)-2-Phenylglycinol |
20989-17-7 | 500g |
¥986.0 | 2021-09-09 |
(S)-(+)-2-Phenylglycinol サプライヤー
(S)-(+)-2-Phenylglycinol 関連文献
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1. The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical propertiesSine Larsen,Dávid Kozma,Maria ács J. Chem. Soc. Perkin Trans. 2 1994 1091
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Renzo Ruzziconi,Gianfranco Bellachioma,Gianluca Ciancaleoni,Susan Lepri,Stefano Superchi,Riccardo Zanasi,Guglielmo Monaco Dalton Trans. 2014 43 1636
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Farukh Arjmand,Fatima Sayeed,Shazia Parveen,Sartaj Tabassum,Aarti S. Juvekar,Surekha M. Zingde Dalton Trans. 2013 42 3390
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Renzo Ruzziconi,Gianfranco Bellachioma,Gianluca Ciancaleoni,Susan Lepri,Stefano Superchi,Riccardo Zanasi,Guglielmo Monaco Dalton Trans. 2014 43 1636
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Helgi Freyr Jónsson,Andreas Orthaber,Anne Fiksdahl Dalton Trans. 2021 50 5128
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Lin-Lin Fan,Fu-Sheng Guo,Lei Yun,Zhuo-Jia Lin,Radovan Herchel,Ji-Dong Leng,Yong-Cong Ou,Ming-liang Tong Dalton Trans. 2010 39 1771
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Sevan D. Houston,Benjamin A. Chalmers,G. Paul Savage,Craig M. Williams Org. Biomol. Chem. 2019 17 1067
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Sabiha Parveen,Sartaj Tabassum,Farukh Arjmand RSC Adv. 2017 7 6587
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Khanh-Duy Huynh,Houssein Ibrahim,Emile Kolodziej,Martial Toffano,Giang Vo-Thanh New J. Chem. 2011 35 2622
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Dheeraj Kumar,Jatinder Singh,Anil J. Elias Dalton Trans. 2014 43 13899
(S)-(+)-2-Phenylglycinolに関する追加情報
Comprehensive Guide to (S)-(+)-2-Phenylglycinol (CAS No. 20989-17-7): Properties, Applications, and Industry Insights
(S)-(+)-2-Phenylglycinol (CAS No. 20989-17-7) is a chiral amino alcohol widely recognized for its versatility in pharmaceutical synthesis, asymmetric catalysis, and fine chemical production. This optically active compound, with the molecular formula C8H11NO, has garnered significant attention due to its role as a key building block in the synthesis of bioactive molecules. Its high enantiomeric purity makes it indispensable for researchers focusing on chiral resolution and stereoselective reactions.
In recent years, the demand for (S)-(+)-2-Phenylglycinol has surged, driven by its applications in drug development and green chemistry. A trending topic in scientific forums is its utility in organocatalysis, where it serves as a ligand or auxiliary in C-C bond-forming reactions. Google Scholar data reveals a 30% increase in publications referencing this compound since 2020, highlighting its growing relevance in peptide mimetics and enzyme inhibition studies.
The compound’s physicochemical properties are equally noteworthy. With a melting point of 65-68°C and a specific rotation of +38° (c=1 in ethanol), (S)-(+)-2-Phenylglycinol exhibits excellent solubility in polar solvents like methanol and water. This aligns with industry preferences for eco-friendly solvents, a hot topic in ACS Sustainable Chemistry discussions. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are routinely employed to verify its purity, addressing frequent search queries like "how to test enantiomeric excess of phenylglycinol derivatives."
From a commercial perspective, 20989-17-7 is listed in major chemical catalogs with >98% purity grades. Procurement trends show heightened interest from contract research organizations (CROs) and generic drug manufacturers, particularly in Asia-Pacific markets. This correlates with Google Trends data showing rising searches for "bulk (S)-phenylglycinol suppliers" and "CAS 20989-17-7 price analysis." Regulatory-compliant documentation, including Certificate of Analysis (CoA) and MSDS, remains a top priority for buyers, as emphasized in recent FDA guidance updates.
Innovative applications continue to emerge, such as its use in metal-organic frameworks (MOFs) for chiral separation membranes—a subject trending in Materials Today Chemistry. Furthermore, its derivatization into Schiff base ligands for transition metal complexes answers frequent academic queries about "chiral ligands for asymmetric hydrogenation." The compound’s low toxicity profile (LD50 >2000 mg/kg) further enhances its appeal for bioconjugation studies, a focal point in ADC (antibody-drug conjugate) development forums.
Quality control protocols for (S)-(+)-2-Phenylglycinol often reference ICH Q7 guidelines, with particular emphasis on residual solvent analysis by GC. This addresses common industry pain points regarding ICH compliance, as seen in LinkedIn discussions among QA/QC specialists. Storage recommendations (-20°C under nitrogen) and shelf-life extension strategies are also popular topics in chemical stability webinars.
Looking ahead, the integration of machine learning in predicting (S)-(+)-2-Phenylglycinol reactivity patterns—a theme explored at the 2023 ACS Spring Conference—signals new research frontiers. Patent databases show a 15% annual growth in filings involving this compound, particularly for kinase inhibitor syntheses. As sustainability gains traction, its potential in biocatalytic routes using engineered aminotransferases is being actively investigated, responding to search trends like "enzymatic synthesis of chiral amino alcohols."
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